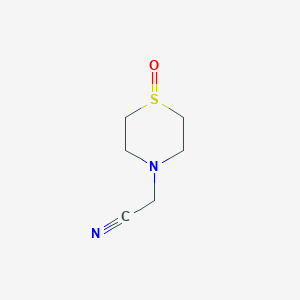

4-Thiomorpholine acetonitrile, 1-oxide

Description

4-Thiomorpholine acetonitrile (B52724), 1-oxide, belongs to the family of thiomorpholine (B91149) derivatives, which are sulfur-containing analogues of morpholine (B109124). jchemrev.com The presence of the sulfoxide (B87167) group, an oxidized sulfur atom, introduces unique stereochemical and electronic properties that can significantly influence the molecule's behavior. mdpi.com

Oxidized thiomorpholine derivatives, including S-oxides (sulfoxides) and S,S-dioxides (sulfones), are of considerable interest in medicinal and materials chemistry. The oxidation of the sulfur atom in the thiomorpholine ring dramatically alters its properties. For instance, the introduction of a sulfoxide group increases the polarity and hydrophilicity of the molecule compared to its non-oxidized thiomorpholine counterpart. mdpi.com This modification can be strategically employed to tune the solubility and pharmacokinetic profiles of drug candidates.

The synthesis of N-substituted thiomorpholine S-oxides generally involves two main steps: the N-alkylation of thiomorpholine followed by the oxidation of the sulfur atom. A common synthetic route to introduce the acetonitrile group at the nitrogen atom would involve the reaction of thiomorpholine with a haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile (B46782). Subsequent oxidation of the resulting 4-thiomorpholine acetonitrile with a mild oxidizing agent, such as hydrogen peroxide, would yield the target compound, 4-Thiomorpholine acetonitrile, 1-oxide. mdpi.com

Table 1: General Synthetic Approaches for N-Substituted Thiomorpholine S-Oxides

| Step | Reaction Type | Reactants | Typical Reagents/Conditions | Product |

| 1 | N-Alkylation | Thiomorpholine, Alkyl Halide (e.g., R-X) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., Acetonitrile) | 4-Alkylthiomorpholine |

| 2 | S-Oxidation | 4-Alkylthiomorpholine | Hydrogen Peroxide (H₂O₂), meta-Chloroperoxybenzoic acid (m-CPBA) | 4-Alkylthiomorpholine 1-Oxide |

Cycloaliphatic N-substituted sulfoxides represent a class of compounds with significant utility in various domains of chemical research. The sulfoxide group is a chiral center, meaning that when the other substituents on the sulfur atom are different, the molecule can exist as two non-superimposable mirror images (enantiomers). This chirality is a crucial feature in drug design and asymmetric synthesis.

The electronic nature of the sulfoxide group, with its polar S=O bond, allows for strong dipole-dipole interactions and hydrogen bonding, influencing the crystal packing of solids and the solvation of molecules. mdpi.com In medicinal chemistry, the thiomorpholine S-oxide moiety has been incorporated into various biologically active molecules, including antibacterial agents. jchemrev.com The replacement of a morpholine ring with a thiomorpholine S-oxide can modulate a compound's activity and properties. jchemrev.com

Table 2: Comparison of General Properties of Thiomorpholines and Thiomorpholine S-Oxides

| Property | Thiomorpholine | Thiomorpholine S-Oxide | Reference |

| Polarity | Lower | Higher | mdpi.com |

| Hydrophilicity | Lower | Higher | mdpi.com |

| Hydrogen Bond Acceptor Strength | Weaker (N atom) | Stronger (O atom of S=O) | General chemical principles |

| Chirality at Sulfur | Achiral | Potentially Chiral | General chemical principles |

Current research on thiomorpholine oxides is largely driven by their potential applications in medicinal chemistry and materials science. For example, polymers incorporating thiomorpholine oxide units have been investigated for their stimuli-responsive properties. mdpi.com These materials can exhibit changes in solubility in response to stimuli like pH and temperature, making them promising for applications in drug delivery and bio-sensing. mdpi.com

This gap presents an opportunity for future research. Key areas for investigation would include:

Development and optimization of a synthetic route to this compound.

Thorough characterization of the compound using modern spectroscopic and analytical techniques, including NMR, IR, and mass spectrometry, as well as single-crystal X-ray diffraction to determine its solid-state structure.

Exploration of its chemical reactivity , particularly focusing on reactions involving the sulfoxide and nitrile functionalities.

Investigation of its potential biological activities , given the established bioactivity of other thiomorpholine derivatives. jchemrev.com

Assessment of its utility as a building block in the synthesis of more complex molecules.

Structure

3D Structure

Properties

CAS No. |

1017791-79-5 |

|---|---|

Molecular Formula |

C6H10N2OS |

Molecular Weight |

158.22 g/mol |

IUPAC Name |

2-(1-oxo-1,4-thiazinan-4-yl)acetonitrile |

InChI |

InChI=1S/C6H10N2OS/c7-1-2-8-3-5-10(9)6-4-8/h2-6H2 |

InChI Key |

CMZGFFNFFOTGOL-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)CCN1CC#N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Thiomorpholine Acetonitrile, 1 Oxide and Analogous Structures

Strategies for N-Alkylation and Carbon-Nitrogen Bond Formation at the 4-Position

The introduction of substituents at the 4-position nitrogen of the thiomorpholine (B91149) ring is a key synthetic step. This is typically achieved through N-alkylation reactions, where the nitrogen atom acts as a nucleophile.

Nucleophilic Substitution Reactions Involving Acetonitrile (B52724) Precursors

A direct and common method for introducing the acetonitrile moiety is through the nucleophilic substitution reaction between a thiomorpholine precursor and a haloacetonitrile, such as bromoacetonitrile (B46782) or chloroacetonitrile (B46850).

The synthesis of the sulfone analogue, 4-(cyanomethyl)thiomorpholine 1,1-dioxide, serves as a pertinent example of N-alkylation on a thiomorpholine ring system. Thiomorpholine-1,1-dioxide is a readily available intermediate, often prepared by the oxidation of thiomorpholine. guidechem.comnbinno.com The nitrogen atom in thiomorpholine-1,1-dioxide is considerably less nucleophilic than that in thiomorpholine itself, due to the strong electron-withdrawing effect of the sulfone group.

Consequently, the N-alkylation reaction with an electrophile like bromoacetonitrile typically requires the presence of a base to deprotonate the secondary amine, thereby increasing its nucleophilicity. The general reaction proceeds as follows:

Reactants: Thiomorpholine-1,1-dioxide and Bromoacetonitrile.

Conditions: The reaction is commonly carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN), to solubilize the reactants and facilitate the SN2 reaction. A non-nucleophilic base is required to neutralize the hydrobromic acid formed during the reaction.

Base Selection: Common bases for this type of alkylation include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or triethylamine (B128534) (Et₃N). The choice of base can influence reaction rates and yields.

A representative procedure would involve stirring thiomorpholine-1,1-dioxide with a slight excess of bromoacetonitrile and a suitable base in DMF at temperatures ranging from ambient to moderately elevated (e.g., 50-80 °C) until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC). The presence of N-alkylated products such as 4-prop-2-ynyl-thiomorpholine 1,1-dioxide in chemical supplier catalogs confirms the viability of this synthetic route for N-functionalization. sigmaaldrich.com

An analogous synthetic route can be proposed for the direct synthesis of 4-thiomorpholine acetonitrile, 1-oxide, starting from thiomorpholine 1-oxide. The sulfoxide (B87167) group in thiomorpholine 1-oxide is also electron-withdrawing, but to a lesser extent than the sulfone group in the 1,1-dioxide analogue. This renders the nitrogen atom in thiomorpholine 1-oxide more nucleophilic.

Advanced N-Functionalization Approaches for Thiomorpholine Ring Systems

Beyond classical nucleophilic substitution with alkyl halides, more advanced methods for N-functionalization have been developed. These methods often offer advantages in terms of substrate scope, reaction conditions, and environmental impact.

One such advanced approach is the use of alcohols as alkylating agents via a transfer hydrogenation mechanism. This method avoids the use of alkyl halides and produces water as the only byproduct. While not directly demonstrated for thiomorpholine acetonitrile, the principle involves the in-situ oxidation of an alcohol to an aldehyde, followed by reductive amination with the thiomorpholine precursor.

Another modern strategy involves photocatalysis. For instance, the synthesis of the thiomorpholine backbone itself has been achieved using a telescoped photochemical thiol-ene reaction in continuous flow. chemrxiv.org This highlights the application of advanced synthetic technologies to construct the core heterocyclic system, which can then be functionalized using various N-alkylation techniques.

Oxidation Protocols for Sulfur Atom at the 1-Position

The synthesis of this compound can also be approached by first performing the N-alkylation on thiomorpholine to produce 4-thiomorpholine acetonitrile, followed by selective oxidation of the sulfur atom.

Selective Sulfoxidation of Thiomorpholine Precursors

The selective oxidation of a sulfide (B99878) to a sulfoxide without further oxidation to the sulfone is a well-established transformation in organic chemistry that requires careful choice of oxidant and reaction conditions. organic-chemistry.orgjchemrev.com The precursor, 4-thiomorpholine acetonitrile, can be readily synthesized by the reaction of thiomorpholine with a haloacetonitrile. nih.gov

Once the N-alkylated precursor is obtained, several reagents can be employed for the selective sulfoxidation:

Hydrogen Peroxide (H₂O₂): A common and environmentally benign oxidant. The reaction's selectivity is highly dependent on stoichiometry, temperature, and the presence of catalysts. Using one equivalent of H₂O₂ under controlled, often low-temperature conditions, can favor the formation of the sulfoxide.

Meta-Chloroperoxybenzoic Acid (m-CPBA): A widely used reagent for the oxidation of sulfides. Stoichiometric control is crucial to prevent over-oxidation.

Sodium Periodate (NaIO₄): Often used for clean and selective sulfide to sulfoxide conversions.

Catalytic Systems: Various metal-based catalysts (e.g., using vanadium, titanium, or manganese) in combination with a stoichiometric oxidant like H₂O₂ can provide high selectivity for the sulfoxide. jchemrev.com

The sulfur atom in N-substituted thiomorpholines is recognized as a metabolically soft spot, susceptible to easy oxidation. mdpi.com In biochemical contexts, enzymes such as cytochrome P450 have been shown to catalyze the S-oxidation of thiomorpholine to its corresponding sulfoxide. nih.gov This biological transformation underscores the feasibility of this oxidative step.

The choice of a specific protocol depends on factors such as the presence of other functional groups in the molecule, desired yield, and scalability of the reaction.

Data on Mentioned Compounds

Sequential Synthesis and Oxidation Strategies for this compound

The synthesis of this compound can be approached through a sequential strategy. This typically involves the initial construction of the substituted thiomorpholine ring, followed by the selective oxidation of the sulfide to a sulfoxide.

A common route to synthesize the thiomorpholine core involves the reaction of a primary amine with a bifunctional reagent containing two leaving groups, leading to a double alkylation and subsequent cyclization. For N-substituted thiomorpholines, a nucleophilic substitution reaction between thiomorpholine and an appropriate electrophile can be employed. For example, 4-(4-nitrophenyl)thiomorpholine (B1608610) can be synthesized via a nucleophilic aromatic substitution reaction between thiomorpholine and 4-fluoronitrobenzene. mdpi.com

Once the desired 4-substituted thiomorpholine, such as 4-thiomorpholine acetonitrile, is prepared, the subsequent oxidation of the sulfur atom is performed. The choice of oxidant and reaction conditions is critical to ensure the integrity of the acetonitrile group and any other functionalities on the N-substituent. The methods described in the preceding sections, particularly those offering mild and selective conditions, would be applicable here.

Modern Synthetic Techniques and Scalability Considerations

The demand for efficient and scalable synthetic routes for thiomorpholine derivatives has led to the exploration of modern techniques such as continuous flow synthesis and combinatorial approaches. These methods offer advantages in terms of reaction control, safety, and the ability to generate diverse libraries of compounds for screening purposes.

Continuous flow chemistry has emerged as a powerful tool for the synthesis of heterocyclic compounds, including thiomorpholine. acs.orgnih.govnih.govacs.orgchemrxiv.orgresearchgate.netchemrxiv.org This technique offers several advantages over traditional batch processing, such as enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward scaling. acs.orgnih.govnih.gov

A notable example is the development of a two-step telescoped continuous flow process for the synthesis of thiomorpholine itself. acs.orgnih.govnih.govacs.orgchemrxiv.orgresearchgate.netchemrxiv.org This process involves a photochemical thiol-ene reaction between cysteamine (B1669678) hydrochloride and vinyl chloride, followed by a base-mediated cyclization. acs.orgnih.govnih.govacs.orgchemrxiv.orgresearchgate.netchemrxiv.org The robustness of this method was demonstrated by running the reaction for an extended period, achieving a significant throughput. acs.orgnih.govnih.govacs.orgresearchgate.netchemrxiv.org Such a continuous flow setup could potentially be adapted for the synthesis of substituted thiomorpholines, which could then undergo a subsequent in-line oxidation to produce sulfoxide derivatives.

Combinatorial chemistry provides a strategy for the rapid generation of large libraries of related compounds, which is particularly valuable in drug discovery and materials science. nih.gov The thiomorpholine scaffold is well-suited for combinatorial approaches due to the ease with which substituents can be introduced at the nitrogen atom. jchemrev.comresearchgate.netmdpi.comnih.gov

By employing a common thiomorpholine core, a diverse range of building blocks can be attached to the nitrogen atom through reactions such as nucleophilic substitution or reductive amination. The resulting library of thiomorpholine derivatives can then be subjected to a parallel oxidation step to generate the corresponding sulfoxides. This approach allows for the systematic exploration of the chemical space around the thiomorpholine sulfoxide scaffold. The synthesis of 4-(4-nitrophenyl)thiomorpholine has been shown to be suitable for combinatorial synthesis of its derivatives. mdpi.com

Chemical Reactivity and Transformation Pathways of 4 Thiomorpholine Acetonitrile, 1 Oxide

Reactions Pertaining to the Sulfoxide (B87167) Moiety

The sulfoxide group is a key reactive center in 4-thiomorpholine acetonitrile (B52724), 1-oxide, influencing the molecule's stereochemistry and allowing for further functionalization through oxidation or reduction.

Stereoselective Aspects of Sulfur Oxidation and Potential Epimerization

The oxidation of the sulfur atom in the precursor, 4-thiomorpholine acetonitrile, to form the sulfoxide introduces a stereogenic center at the sulfur atom. The orientation of the oxygen atom relative to the thiomorpholine (B91149) ring can result in diastereomers. The stereochemical outcome of such oxidations in cyclic thioethers is often influenced by the steric and electronic environment around the sulfur atom, as well as the choice of oxidizing agent. While specific studies on the stereoselective oxidation of 4-thiomorpholine acetonitrile are not extensively documented, research on analogous 4-substituted thianes provides insights into the directing effects of substituents on the stereochemistry of sulfoxide formation.

Epimerization, the process of inverting the configuration at the sulfur stereocenter, is a potential transformation for cyclic sulfoxides. This can occur under thermal conditions or through acid or base catalysis. The mechanism often involves intermediates that allow for the inversion of the sulfoxide stereochemistry. Studies on cyclic peptides containing methionine have demonstrated that the oxidized forms of methionine can undergo epimerization under mild alkaline conditions, suggesting that the sulfoxide in the thiomorpholine ring of 4-thiomorpholine acetonitrile, 1-oxide could potentially be susceptible to similar stereochemical changes.

Further Oxidation to Sulfone Analogs

The sulfoxide moiety of this compound can be further oxidized to the corresponding sulfone, 4-thiomorpholine acetonitrile, 1,1-dioxide. This transformation eliminates the stereocenter at the sulfur atom. A variety of oxidizing agents are capable of effecting the conversion of sulfoxides to sulfones.

Commonly employed reagents for this purpose include hydrogen peroxide, potassium permanganate (B83412), and meta-chloroperoxybenzoic acid (m-CPBA). The choice of oxidant and reaction conditions can be tailored to ensure complete oxidation without affecting other functional groups in the molecule. For instance, the preparation of thiomorpholine-1,1-dioxide hydrochloride has been achieved using potassium permanganate to oxidize an N-protected thiomorpholine, followed by deprotection. This indicates that strong oxidizing agents can be effectively used for this transformation in related systems.

| Oxidizing Agent | Typical Conditions |

| Hydrogen Peroxide (H₂O₂) | Often used in the presence of a catalyst, such as a metal oxide, in various solvents. |

| Potassium Permanganate (KMnO₄) | A strong oxidant, typically used in aqueous or organic solvents. |

| meta-Chloroperoxybenzoic Acid (m-CPBA) | A common and effective reagent for the oxidation of sulfoxides to sulfones in chlorinated solvents. |

Reduction to Thiomorpholine Acetonitrile Thioether Precursors

The sulfoxide group can be reduced back to the corresponding thioether, yielding the precursor 4-thiomorpholine acetonitrile. This reductive process is a valuable transformation in organic synthesis. A variety of reducing agents can be employed for the deoxygenation of sulfoxides.

The selection of the reducing agent is critical to ensure chemoselectivity, particularly in the presence of other reducible functional groups like the nitrile. Reagents such as cobalt chloride in combination with sodium borohydride (B1222165) have been shown to selectively reduce nitrile groups, highlighting the importance of choosing a reagent that will specifically target the sulfoxide. For the selective reduction of sulfoxides, systems like titanium trichloride (B1173362) have been noted for their ability to reduce N-oxides in the presence of sulfoxides, suggesting that careful selection of the reagent system is necessary to achieve the desired transformation without unintended side reactions.

Reactivity of the Acetonitrile Side Chain

The acetonitrile side chain provides a versatile handle for further molecular elaboration through reactions involving the nitrile group.

Nucleophilic Additions and Transformations of the Nitrile Group

The carbon atom of the nitrile group in this compound is electrophilic and thus susceptible to nucleophilic attack. This reactivity is characteristic of α-aminonitriles, which can undergo a variety of addition reactions. The general reactivity of nitriles allows for their conversion into several other functional groups. For instance, hydrolysis of the nitrile can yield a carboxylic acid or an amide. Reduction of the nitrile group, typically with a strong reducing agent like lithium aluminum hydride, would produce a primary amine.

The addition of organometallic reagents, such as Grignard reagents, to the nitrile would lead to the formation of ketones after hydrolysis of the intermediate imine. The reactivity of α-aminonitriles specifically has been explored, with various nucleophiles adding to the nitrile carbon.

| Nucleophile | Product after Hydrolysis/Workup |

| Water (Hydrolysis) | Carboxylic acid or Amide |

| Hydride (e.g., LiAlH₄) | Primary Amine |

| Organometallic Reagents (e.g., Grignard) | Ketone |

Derivatization via Condensation Reactions, e.g., Hydrazone Formation from Similar S-Oxides

Information regarding "this compound" is not available in the public domain, preventing the creation of the requested article.

Extensive searches of chemical databases and scientific literature have yielded no specific information on the chemical reactivity and transformation pathways of the compound "this compound." This absence of data makes it impossible to generate the detailed and scientifically accurate article as requested in the provided outline.

The user's instructions specified a strict adherence to an outline focused on the chemical modifications of the thiomorpholine ring system in "this compound," including functionalization at ring carbons and quaternization at the nitrogen atom. Without any available research findings, patents, or database entries for this specific compound, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.

General information on the reactivity of the broader classes of compounds, such as thiomorpholine or thiomorpholine-1,1-dioxides, is available. However, the user's explicit instruction to focus solely on "this compound" and to not introduce information outside the explicit scope of the specified sections and subsections prevents the use of such general data as a substitute.

Therefore, the requested article on the "" cannot be produced.

Advanced Spectroscopic Characterization and Structural Analysis of 4 Thiomorpholine Acetonitrile, 1 Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules, providing profound insights into the chemical environment of individual atoms.

Unambiguous Elucidation via 1D (¹H, ¹³C) NMR

One-dimensional NMR spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) nuclei, offers the primary framework for the structural assignment of 4-Thiomorpholine acetonitrile (B52724), 1-oxide.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to reveal distinct signals corresponding to the various protons within the molecule. The protons of the acetonitrile methylene (B1212753) group (-CH₂CN) would likely appear as a singlet, given the absence of adjacent protons for coupling. The protons on the thiomorpholine (B91149) ring are expected to exhibit more complex splitting patterns due to their diastereotopic nature arising from the chiral sulfoxide (B87167) center and the chair conformation of the ring. The protons on the carbons adjacent to the nitrogen (H-2 and H-6) and the sulfur (H-3 and H-5) would reside in different chemical environments. The presence of the electron-withdrawing sulfoxide group would generally lead to a downfield shift for the adjacent protons (H-3 and H-5) compared to the parent thiomorpholine.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information by detailing the carbon framework. Distinct signals are expected for the acetonitrile methylene carbon, the nitrile carbon, and the four unique carbons of the thiomorpholine ring. The chemical shifts of the ring carbons would be influenced by the electronegativity of the adjacent heteroatoms and the oxidation state of the sulfur. Specifically, the carbons flanking the sulfoxide group (C-3 and C-5) would experience a downfield shift relative to those in the unoxidized thiomorpholine.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for 4-Thiomorpholine Acetonitrile, 1-Oxide

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH₂CN | 3.5 - 4.0 | Singlet |

| H-2, H-6 (axial & equatorial) | 2.5 - 3.5 | Multiplets |

| H-3, H-5 (axial & equatorial) | 2.8 - 4.0 | Multiplets |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| -CH₂CN | 45 - 55 |

| -CN | 115 - 120 |

| C-2, C-6 | 50 - 60 |

| C-3, C-5 | 40 - 50 |

Stereochemical Insights from 2D NMR Techniques (e.g., NOESY)

Two-dimensional NMR techniques are instrumental in elucidating the stereochemical arrangement of atoms. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would be particularly valuable for determining the relative stereochemistry of the sulfoxide oxygen.

The NOESY spectrum reveals through-space correlations between protons that are in close proximity. For this compound, the orientation of the sulfoxide oxygen (axial or equatorial) can be inferred by observing NOE correlations between the protons on the thiomorpholine ring. For instance, if the oxygen is in an axial position, NOE cross-peaks would be expected between the axial protons on C-3 and C-5 and the axial protons on C-2 and C-6 on the same face of the ring. Conversely, an equatorial oxygen would result in a different set of NOE correlations. These spatial relationships provide critical information for establishing the three-dimensional structure of the molecule in solution.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy for Sulfoxide (S=O) Stretching Frequencies

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive method for identifying the presence of specific functional groups. In the case of this compound, the most diagnostic absorption band would be that of the sulfoxide (S=O) stretching vibration. This strong absorption typically appears in the range of 1030-1070 cm⁻¹. The precise frequency can be influenced by factors such as hydrogen bonding and the electronic environment. The presence of a strong band in this region would provide compelling evidence for the successful oxidation of the sulfur atom in the thiomorpholine ring. Other characteristic bands expected in the FTIR spectrum include the C-N stretching of the acetonitrile group (around 2240-2260 cm⁻¹) and the C-H stretching vibrations of the methylene groups.

Table 3: Characteristic FTIR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C≡N (Nitrile) | 2240 - 2260 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium to Strong |

| S=O (Sulfoxide) | 1030 - 1070 | Strong |

| C-N (Amine) | 1020 - 1250 | Medium |

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. For this compound (C₆H₁₀N₂OS), the calculated exact mass can be compared with the experimentally determined mass to confirm the molecular formula with a high degree of confidence.

Fragmentation analysis, often conducted using techniques such as tandem mass spectrometry (MS/MS), would offer further structural verification. The fragmentation pattern of the molecular ion would be expected to show characteristic losses of small neutral molecules or radicals. For instance, the loss of the acetonitrile group (-CH₂CN) or cleavage of the thiomorpholine ring would produce fragment ions whose masses could be used to piece together the molecular structure. Common fragmentation pathways for thiomorpholine derivatives often involve ring opening and subsequent cleavages. The identification of these fragment ions would provide corroborating evidence for the proposed structure of this compound.

X-ray Crystallography for Solid-State Molecular Architecture of Thiomorpholine Derivatives

X-ray crystallography provides definitive insights into the three-dimensional structure of molecules in the solid state, revealing crucial details about conformation, bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. While the specific crystal structure of this compound is not detailed in the available literature, analysis of closely related thiomorpholine derivatives offers a comprehensive understanding of the typical molecular architecture of this heterocyclic system.

A key feature of the thiomorpholine ring, as determined by X-ray diffraction, is its preference for a low-energy chair conformation. mdpi.com This conformation minimizes steric strain and is a consistent structural motif across various derivatives. For instance, the structural characterization of 4-(4-nitrophenyl)thiomorpholine (B1608610) revealed that the six-membered thiomorpholine ring adopts this chair conformation in the crystal lattice. mdpi.com In this particular derivative, the 4-nitrophenyl substituent occupies a quasi-axial position on the ring. mdpi.com

The geometry of the thiomorpholine ring is influenced by the presence of the sulfur atom. The C-S-C bond angle within the ring is typically smaller than the ideal tetrahedral angle of 109.5°. In the case of 4-(4-nitrophenyl)thiomorpholine, this angle is approximately 10° smaller, a common feature in sulfur-containing heterocyclic rings. mdpi.com The solid-state structure of such derivatives is often stabilized by a network of intermolecular interactions. In the crystal packing of 4-(4-nitrophenyl)thiomorpholine, molecules form centrosymmetric dimers through weak C–H···O hydrogen bonds. mdpi.com These interactions involve the methylene groups adjacent to the sulfur atom and the oxygen atoms of the nitro group on a neighboring molecule. mdpi.com

The introduction of S-oxide or S,S-dioxide functionalities, as seen in related 1,4-thiazine S,S-dioxides, can significantly influence the ring conformation and intermolecular bonding. mdpi.com Crystal structures of these sulfones are often dominated by strong N-H···O=S hydrogen bonds, which lead to the formation of extended chains of molecules within the crystal. mdpi.com Depending on the substituents, these rings can adopt boat or half-chair conformations. mdpi.com This highlights the structural diversity and the critical role of substituent effects and non-covalent interactions in defining the solid-state architecture of thiomorpholine-based compounds.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₂N₂O₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.3525(5) |

| b (Å) | 10.3755(4) |

| c (Å) | 7.4464(3) |

| β (°) | 96.325(2) |

| Volume (ų) | 1025.34(7) |

| Z | 4 |

| Ring Conformation | Chair |

Electronic Spectroscopy for Optical Properties of Thiomorpholine S-Oxide-Based Probes

The oxidation of the sulfur atom in the thiomorpholine ring to a sulfoxide (S-oxide) provides a powerful mechanism for modulating the electronic and optical properties of molecules. This transformation is particularly valuable in the design of fluorescent probes, where the conversion from a thiomorpholine to a thiomorpholine S-oxide can be triggered by a specific analyte, leading to a distinct change in the probe's absorption or emission characteristics. These probes often operate on an "off-on" switching mechanism based on photoinduced electron transfer (PET).

In a typical design, the thiomorpholine moiety acts as an electron donor and is coupled to a fluorophore (an electron acceptor). In this state, the fluorescence of the fluorophore is efficiently quenched by the thiomorpholine group through the PET process. researchgate.netnih.gov Upon oxidation of the sulfur atom to the S-oxide, the electron-donating ability of the nitrogen atom in the ring is significantly diminished. This suppresses the PET process, thereby "turning on" the fluorescence of the molecule. researchgate.net

An example of this is seen in probes where thiomorpholine is attached to a 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore. The unoxidized compound, 4-thiomorpholino-7-nitrobenz-2-oxa-1,3-diazole (NBD-TM), is weakly fluorescent. researchgate.net Upon oxidation to the S-oxide, the fluorescence is restored. A similar principle is employed in a probe designed for detecting hypochlorous acid (HOCl), where a nitrobenzenoselenadiazole (NBD-Se) fluorophore is linked to thiomorpholine (NBD-Se-TM). nih.gov The HOCl selectively oxidizes the sulfur atom to form the highly fluorescent S-oxide derivative (NBD-Se-TSO). nih.gov

The electronic absorption spectra of these probes are also affected by the oxidation state of the sulfur. The formation of the thiomorpholine S-oxide typically causes a slight hypsochromic (blue) shift in the maximum absorption wavelength (λmax) compared to the non-oxidized parent compound. For NBD-S-TSO, this blue shift is around 15 nm relative to NBD-S-TM. researchgate.net While the absorption spectrum shifts slightly, the most dramatic change is observed in the fluorescence emission. For instance, NBD-Se-TM is essentially non-fluorescent, but its S-oxide product, NBD-Se-TSO, exhibits a strong fluorescence emission maximum around 550 nm. researchgate.netnih.gov This significant change in fluorescence intensity upon oxidation makes thiomorpholine S-oxide-based systems highly sensitive and effective as chemical probes. nih.gov

| Compound | Oxidation State | Absorption λmax Shift | Emission λem (nm) | Fluorescence State |

|---|---|---|---|---|

| NBD-S-TM | Thioether | Reference | ~550 | Quenched ("Off") |

| NBD-S-TSO | S-Oxide | ~15 nm blue shift | ~550 | Fluorescent ("On") |

| NBD-Se-TM | Thioether | Reference | N/A | Quenched ("Off") |

| NBD-Se-TSO | S-Oxide | Not specified | ~550 | Fluorescent ("On") |

Computational Chemistry and Theoretical Modeling of 4 Thiomorpholine Acetonitrile, 1 Oxide

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) has become a standard method for studying the molecular and electronic properties of heterocyclic systems, including thiomorpholine (B91149) derivatives. mdpi.comresearchgate.net This approach offers a favorable balance between computational cost and accuracy, making it suitable for calculating optimized geometries, vibrational frequencies, and various electronic parameters. unimib.it

For a molecule like 4-Thiomorpholine acetonitrile (B52724), 1-oxide, DFT calculations can elucidate the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and map the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. researchgate.netscispace.com The MEP provides a visual representation of the charge distribution, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

In studies of related N-substituted thiomorpholine compounds, DFT has been successfully used to determine stable conformations and analyze geometric parameters such as bond lengths and angles. mdpi.comresearchgate.net For instance, calculations on 4-(4-nitrophenyl)thiomorpholine (B1608610) helped to understand the preferred geometry of the free molecule compared to its conformation within a crystal lattice. mdpi.comresearchgate.net

Table 1: Representative DFT-Calculated Electronic Properties for a Thiomorpholine S-Oxide Derivative

| Property | Calculated Value (Illustrative) | Significance |

| Total Energy | -X Hartrees | Represents the total electronic energy of the molecule at its ground state. |

| HOMO Energy | -Y eV | Correlates with the ability to donate electrons (nucleophilicity). |

| LUMO Energy | -Z eV | Correlates with the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | (Y-Z) eV | Indicates chemical reactivity; a smaller gap suggests higher reactivity. |

| Dipole Moment | D Debyes | Measures the overall polarity of the molecule. |

While DFT is a workhorse for ground-state properties, high-level ab initio methods such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) are employed for situations demanding higher accuracy. These methods are particularly valuable for elucidating reaction mechanisms, calculating precise energy barriers, and studying systems with complex electronic structures where standard DFT functionals may be less reliable.

For 4-Thiomorpholine acetonitrile, 1-oxide, CCSD(T) calculations could be used to accurately determine the energy differences between various conformers or to model potential reaction pathways, such as its oxidation to the corresponding sulfone. Due to their significant computational expense, these methods are often used to benchmark results from more economical DFT calculations or for smaller, representative molecular systems.

Conformational Analysis and Stereochemical Considerations

The non-planar, six-membered ring of the thiomorpholine S-oxide core allows for different spatial arrangements of its atoms, leading to various conformations.

The thiomorpholine ring typically adopts a low-energy chair conformation to minimize angular and torsional strain, similar to cyclohexane. mdpi.com In this conformation, substituents on the ring atoms can occupy either axial or equatorial positions. The introduction of the S=O group and the N-acetonitrile substituent in this compound leads to several possible chair conformers.

Computational studies on N-substituted thiomorpholines have shown that intermolecular interactions in the solid state can influence which conformer is observed. mdpi.comacs.org For example, DFT investigations of a Pt(II) complex with thiomorpholine-4-carbonitrile (B13281492) revealed that while the axial conformer is more stable for the isolated molecule, intermolecular forces in the crystal stabilize an equatorial conformation. acs.org Theoretical modeling allows for the calculation of the relative energies of these conformers, predicting the most stable arrangement in the gaseous phase and providing a basis for understanding the influence of the environment.

Table 2: Illustrative Conformational Energy Profile for this compound

| Conformer | Relative Energy (kcal/mol) | Key Feature |

| Chair (S=O equatorial, N-R equatorial) | 0.0 (Reference) | Lowest energy conformer, minimizes steric hindrance. |

| Chair (S=O axial, N-R equatorial) | +ΔE₁ | S=O group in a more sterically crowded position. |

| Chair (S=O equatorial, N-R axial) | +ΔE₂ | N-substituent in a more sterically crowded position. |

| Twist-Boat | +ΔE₃ | Higher energy, transition state for ring inversion. |

N-R represents the -CH₂CN group. Values are hypothetical.

The oxidation of the sulfur atom in the thiomorpholine ring creates a stereocenter, meaning this compound can exist as two enantiomers (R and S). Furthermore, the oxygen atom of the sulfoxide (B87167) group can be oriented in either an axial or equatorial position relative to the chair conformation of the ring.

Quantum chemical calculations are essential for determining the relative thermodynamic stabilities of these stereoisomers. By calculating the ground-state energies of the different configurations (e.g., R-axial, R-equatorial, S-axial, S-equatorial), computational models can predict the preferred isomer. This analysis is crucial for understanding the stereochemical outcome of synthetic procedures and the potential for stereospecific interactions in biological or material science contexts.

Intermolecular Interactions and Supramolecular Assembly in Related Thiomorpholine Compounds

In the solid state, molecules of thiomorpholine derivatives arrange themselves into a crystal lattice through a network of non-covalent intermolecular interactions. Computational methods are key to characterizing these forces.

In the crystal structure of 4-(4-nitrophenyl)thiomorpholine, the solid-state arrangement is stabilized by weak C–H···O hydrogen bonds and face-to-face aromatic stacking. mdpi.comresearchgate.net For metal complexes of thiomorpholine-4-carbonitrile, DFT studies have highlighted the dominant role of C–H···S and C–H···Cl interactions in directing the crystal packing. acs.org

Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts. mdpi.comrsc.org This analysis partitions the crystal space and maps close contacts between neighboring molecules, providing a "fingerprint" plot that summarizes the nature and prevalence of different interactions. For this compound, one would expect the sulfoxide oxygen and the nitrile nitrogen to be key participants in hydrogen bonding, significantly influencing its supramolecular assembly.

Table 3: Common Intermolecular Interactions in Thiomorpholine Derivatives

| Interaction Type | Description | Potential Role in this compound |

| C–H···O | A weak hydrogen bond between a C-H donor and an oxygen acceptor. | The sulfoxide oxygen is a strong H-bond acceptor. |

| C–H···N | A weak hydrogen bond involving a nitrile nitrogen as the acceptor. | The acetonitrile nitrogen can act as an H-bond acceptor. |

| C–H···S | A very weak interaction with the sulfur atom acting as a soft acceptor. | Potential interaction involving the thiomorpholine ring hydrogens. |

| Dipole-Dipole | Electrostatic attraction between the permanent dipoles of the S=O and C≡N bonds. | Contributes significantly to the overall lattice energy. |

Advanced Applications and Research Paradigms Involving 4 Thiomorpholine Acetonitrile, 1 Oxide

Role in Organic Synthesis as a Precursor or Intermediate

Building Block for Complex Heterocyclic Systems

Strategies for Further Synthetic Transformations

Specific strategies for the synthetic transformation of 4-Thiomorpholine acetonitrile (B52724), 1-oxide are not detailed in the available research.

Integration into Smart Materials and Polymer Science

The incorporation of thiomorpholine (B91149) oxide moieties into polymer structures has been a fruitful area of research, leading to the creation of advanced materials with tunable properties. These materials are particularly noted for their responsiveness to environmental changes such as temperature and pH.

Development of Stimuli-Responsive Polymeric Systems Incorporating Thiomorpholine Oxide Moieties

Researchers have successfully synthesized novel polymers that exhibit dual responsiveness to both temperature (Lower Critical Solution Temperature, LCST) and pH. mdpi.comchemrxiv.orgnih.govorgsyn.org This is achieved by polymerizing monomers containing the thiomorpholine oxide unit, such as ethylthiomorpholine oxide methacrylate (B99206) (THOXMA). The presence of the sulfoxide (B87167) group imparts a strong hydrophilic character to the polymer, while the tertiary amine function is sensitive to changes in pH. mdpi.comnih.gov

The oxidation of the sulfur atom in the thiomorpholine ring to a sulfoxide is a key step in conferring high water solubility to the resulting polymers. mdpi.com This enhanced solubility is a significant advantage over non-oxidized thiomorpholine-containing polymers, which tend to have limited water solubility. mdpi.com The resulting poly(ethylthiomorpholine oxide methacrylate) (PTHOXMA) is a hydrophilic polymer with potential applications in the biomedical field due to its stimuli-responsive nature. mdpi.comnih.gov

Modulation of Lower Critical Solution Temperature (LCST) in Copolymers

A significant feature of polymers incorporating thiomorpholine oxide is their tunable LCST behavior. The LCST is the critical temperature below which a polymer is soluble in a solvent and above which it undergoes a phase separation. This property is highly valuable for applications such as drug delivery and tissue engineering.

The LCST of these polymers can be precisely controlled by copolymerizing the thiomorpholine oxide-containing monomer (e.g., THOXMA) with other monomers. nih.govorgsyn.org For instance, copolymerization with hydroxyethyl (B10761427) methacrylate (HEMA) allows for the fine-tuning of the cloud point temperature of the resulting copolymers. nih.govorgsyn.org

The cloud point, which is indicative of the LCST, varies depending on the composition of the copolymer. As shown in the table below, the cloud point of P(THOXMA-stat-HEMA) copolymers at a physiological pH of 7.4 changes with the percentage of THOXMA in the polymer chain.

Table 1: Cloud Point Temperatures of P(THOXMA-stat-HEMA) Copolymers at pH 7.4

| % THOXMA in Copolymer | Cloud Point (°C) |

|---|---|

| 75 | 52 |

By extrapolating these findings, the apparent cloud point temperature of a pure PTHOXMA homopolymer was determined to be approximately 65.4 °C at pH 7.4 and 57.9 °C at pH 10. mdpi.com This demonstrates the ability to modulate the thermoresponsive behavior of these polymers by adjusting both the copolymer composition and the pH of the environment.

Design of pH-Responsive Polymers for Controlled Behavior

The presence of a protonable tertiary amine in the thiomorpholine oxide moiety makes these polymers sensitive to pH. mdpi.comnih.gov This pH-responsiveness, combined with their thermo-responsiveness, creates a dual-stimuli-responsive system with significant potential for controlled behavior in various applications.

Hydrophilic poly(thiomorpholine oxide ethyl methacrylate) (PTHOXMA) polymers have a pKa of around 5.6, indicating a weak acidic character. mdpi.comnih.gov This property is particularly interesting for biological applications. In acidic environments (below the pKa), the amine groups become protonated, which increases the solubility of the polymer, and as a result, no LCST is observed. mdpi.comnih.govorgsyn.org Conversely, in neutral (physiological) and alkaline conditions, the polymer exhibits a distinct cloud point. mdpi.comnih.govorgsyn.org

This pH-dependent behavior allows for the design of smart materials that can, for example, remain soluble and stable in one pH environment and then undergo a phase transition in response to a change in pH and temperature. This could be exploited for targeted drug delivery, where a polymer carrier remains intact in the bloodstream (pH 7.4) and then releases its payload in the more acidic environment of a tumor or within a cell's endosome. mdpi.com

Table 2: LCST Behavior of PTHOXMA at Different pH Values

| pH | LCST Behavior | Approximate Cloud Point (°C) |

|---|---|---|

| Acidic (e.g., 4) | No LCST observed (remains hydrophilic) | N/A |

| Physiological (7.4) | Exhibits LCST | 65.4 |

Construction of Co-assembled Architectures via Non-Covalent Interactions

While direct studies on the self-assembly of 4-Thiomorpholine acetonitrile, 1-oxide are not extensively documented, the molecular structure provides significant insights into its potential for forming ordered, co-assembled architectures through non-covalent interactions. The key functional groups—the sulfoxide, the nitrile, and the thiomorpholine ring—are all capable of participating in various intermolecular forces that drive self-assembly.

The sulfoxide group is a potent hydrogen bond acceptor, a property that is crucial in the controlled assembly of molecules in the solid state. This ability to form strong hydrogen bonds can direct the formation of specific supramolecular synthons, which are reliable and predictable patterns of intermolecular interactions. In a broader context, the oxidation of the sulfur atom in thiomorpholine-containing polymers has been shown to enhance water solubility, indicating a strong interaction with polar protic solvents, which is a testament to the hydrogen bonding capability of the sulfoxide moiety.

Furthermore, the nitrile group can participate in dipole-dipole interactions and can also act as a weak hydrogen bond acceptor. The combination of the sulfoxide and nitrile functionalities offers multiple sites for directional interactions, which can lead to the formation of complex and well-defined supramolecular structures.

Crystal structure analyses of related thiomorpholine derivatives provide analogous support for their role in supramolecular chemistry. For instance, the solid-state structure of 4-(4-nitrophenyl)thiomorpholine (B1608610) is characterized by centrosymmetric dimers formed through weak C-H···O hydrogen bonds and face-to-face aromatic stacking. mdpi.com This demonstrates the propensity of the thiomorpholine core and its substituents to engage in the non-covalent interactions necessary for crystal engineering and the design of co-assembled architectures. The conformation of the thiomorpholine ring, typically a chair form, and the orientation of its substituents are influenced by these intermolecular forces in the solid state. mdpi.com

The table below summarizes the potential non-covalent interactions involving the key functional groups of this compound.

| Functional Group | Potential Non-Covalent Interactions | Role in Co-assembly |

| Sulfoxide (S=O) | Strong hydrogen bond acceptor, Dipole-dipole interactions | Directs the formation of specific supramolecular synthons, enhances solubility in polar media. |

| Nitrile (C≡N) | Dipole-dipole interactions, Weak hydrogen bond acceptor | Contributes to the overall stability and directionality of the assembled structure. |

| Thiomorpholine Ring | van der Waals forces, Potential for weak C-H···X hydrogen bonds | Provides a structural scaffold and influences the packing and conformation of the molecule. |

Development of Chemical Probes and Sensing Platforms

The thiomorpholine S-oxide moiety is a key component in the design of advanced chemical probes, particularly fluorescent sensors. These probes are engineered to detect specific analytes, often with high sensitivity and selectivity, through a change in their fluorescent properties.

The fundamental principle behind many thiomorpholine-based fluorescent probes lies in the modulation of a photophysical process known as Photoinduced Electron Transfer (PET). In its unoxidized form, the sulfur atom of the thiomorpholine group has a lone pair of electrons that can act as an electron donor. When attached to a fluorophore, this electron-donating ability can quench the fluorescence of the fluorophore through a PET mechanism. This results in a fluorescent probe that is in an "off" state, exhibiting low or no fluorescence.

Upon interaction with a specific analyte, typically an oxidizing agent, the sulfur atom in the thiomorpholine is oxidized to a sulfoxide (or a sulfone). This oxidation significantly lowers the electron-donating ability of the sulfur atom, thereby inhibiting the PET process. As a result, the fluorescence of the attached fluorophore is restored, leading to a "turn-on" fluorescent signal. The intensity of this signal is often proportional to the concentration of the analyte, allowing for quantitative detection.

A notable application of this principle is in the detection of hypochlorous acid (HOCl), a reactive oxygen species. Fluorescent probes have been designed where a thiomorpholine unit is coupled with a fluorophore like 7-nitrobenz-2-oxa-1,3-diazole (NBD). The thiomorpholine group quenches the NBD fluorescence. In the presence of HOCl, the thiomorpholine is oxidized to its S-oxide, which turns on a green emission. researchgate.net The reaction is often stoichiometric, with no further oxidation to the sulfone, which is crucial for a controlled and predictable response. researchgate.net

The table below outlines the operational principles of these fluorescent probes.

| Probe State | Sulfur Oxidation State | PET Process | Fluorescence |

| "Off" State | Sulfide (B99878) (unoxidized) | Active | Quenched |

| "On" State | Sulfoxide (oxidized) | Inhibited | Restored |

The introduction of a thiomorpholine monoxide auxochrome into the design of Zn²⁺ probes has been shown to enhance their brightness and turn-on ratio. This is achieved by inhibiting the Twisted Intramolecular Charge Transfer (TICT) state, leading to a significant increase in the fluorescence quantum yields. bg.ac.rs

Coordination Chemistry and Metal Complexes Involving Thiomorpholine Derivatives

The thiomorpholine ring contains two potential donor atoms for coordination with metal ions: the nitrogen and the sulfur. The coordination behavior of thiomorpholine and its derivatives is influenced by several factors, including the nature of the metal ion, the substituents on the thiomorpholine ring, and the reaction conditions.

In the case of simple thiomorpholine, infrared spectroscopic studies of its complexes with cobalt(II) halides suggest that coordination occurs through the nitrogen atom rather than the sulfur atom. mdpi.com This preference can be attributed to the greater Lewis basicity of the nitrogen atom compared to the sulfur atom in the thiomorpholine ring. The resulting complexes, such as CoX₂L₂ (where L = thiomorpholine and X = halide), often exhibit a pseudo-tetrahedral geometry. mdpi.com

The oxidation state of the sulfur atom dramatically alters the coordination properties of the thiomorpholine ring. The sulfoxide group in this compound introduces a third potential coordination site: the oxygen atom. The oxygen of the sulfoxide is a hard donor and would be expected to coordinate preferentially to hard metal ions.

The presence of the acetonitrile substituent at the 4-position also influences the electronic properties of the nitrogen atom and could sterically hinder its coordination to a metal center. The coordination chemistry of thiomorpholine-4-carbonitrile (B13281492) with silver(I) has been explored, where it acts as a bis-monodentate ligand, leading to the formation of one- and two-dimensional coordination polymers. bg.ac.rs

The table below summarizes the potential coordination modes of thiomorpholine and its derivatives.

| Ligand | Potential Donor Atoms | Preferred Coordination Site(s) | Notes |

| Thiomorpholine | Nitrogen, Sulfur | Nitrogen | Sulfur is a weaker donor in this context. |

| This compound | Nitrogen, Sulfur, Oxygen, Nitrile Nitrogen | Dependent on the metal ion | The hard oxygen of the sulfoxide may coordinate to hard metals, while the nitrogen remains a potential site for softer metals. The nitrile nitrogen is a weak donor. |

The versatility of thiomorpholine derivatives as ligands is evident in their ability to form a variety of coordination complexes with different geometries and dimensionalities, highlighting their importance in the field of coordination chemistry and the development of new materials with interesting properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.